5-chloro-1-(4-chlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the raw materials used, the conditions under which the synthesis occurs (temperature, pressure, catalysts, etc.), and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. It also includes studying the compound’s reactivity with other substances .Scientific Research Applications
Allosteric Modulation of CB1 Receptor
One study focuses on the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research highlights key structural requirements for allosteric modulation, including chain length, electron withdrawing groups, and amino substituents, which significantly impact binding affinity and cooperativity. This study suggests potential applications in developing novel therapeutics targeting the CB1 receptor, indicating the relevance of structural modification for enhanced biological activity (Khurana et al., 2014).
Antimicrobial and Antituberculosis Activity
Another area of application is in the synthesis and evaluation of antimicrobial and antituberculosis activities. Research on pyridothienopyrimidines and pyridothienotriazines demonstrates the potential of these compounds as antimicrobial agents. These studies reveal the synthesis processes and the resulting biological activities of the compounds, suggesting their utility in addressing infectious diseases (Abdel-rahman, Bakhite, & Al-Taifi, 2002); (Jadhav, Kenny, Nivid, Mandewale, & Yamgar, 2016).
Antitumor Agents
The development of antitumor agents represents another critical application. A study on the derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide shows the significance of 5-substitution for in vivo solid-tumor activity. These findings could be instrumental in the design of new anticancer drugs, highlighting the importance of specific structural features for therapeutic efficacy (Denny, Atwell, Rewcastle, & Baguley, 1987).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-1-[(4-chlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2/c1-21(2)8-7-20-16(23)15-9-14(19)11-22(17(15)24)10-12-3-5-13(18)6-4-12/h3-6,9,11H,7-8,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNTVNOXFHWOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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